2-(4-Chlorophenyl)pyridine
Overview
Description
2-(4-Chlorophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a pyridine ring substituted with a 4-chlorophenyl group at the second position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives and pyrimidine scaffolds have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been found to inhibit influenza A and Coxsackie B4 virus , suggesting that 2-(4-Chlorophenyl)pyridine might also interact with similar targets to exert its effects.
Biochemical Pathways
Related compounds such as indole and pyrimidine derivatives have been found to impact a variety of biological pathways . Therefore, it is plausible that this compound may also affect similar pathways, leading to downstream effects on cellular functions.
Result of Action
Related compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it is plausible that this compound may exert similar effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive metabolites .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are essential for signal transduction pathways. This inhibition can result in altered cellular responses and changes in gene expression. Furthermore, this compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can degrade into various metabolites, some of which may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and neurotoxicity in animal studies. These threshold effects highlight the importance of dosage in determining the safety and efficacy of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This interaction can lead to the formation of various metabolites, some of which may be active and contribute to the compound’s overall biological effects. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)pyridine typically involves the reaction of 4-chlorobenzaldehyde with pyridine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are typically mild, with temperatures ranging from 80°C to 100°C .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted phenylpyridine derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
2-Phenylpyridine: Similar structure but lacks the chlorine substituent, resulting in different chemical reactivity and biological activity.
4-Chloropyridine: Contains a chlorine substituent on the pyridine ring but lacks the phenyl group, leading to distinct properties.
2-(4-Bromophenyl)pyridine: Similar structure with a bromine substituent instead of chlorine, which can affect its reactivity and applications.
Uniqueness: 2-(4-Chlorophenyl)pyridine is unique due to the presence of both the chlorophenyl and pyridine moieties, which confer specific chemical and biological properties. The chlorine substituent enhances its reactivity in substitution reactions, while the pyridine ring provides aromatic stability and potential for coordination with metal ions.
Properties
IUPAC Name |
2-(4-chlorophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXIEVDMCNQVOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374051 | |
Record name | 2-(4-chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5969-83-5 | |
Record name | 2-(4-chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Chlorophenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of the 2-(4-Chlorophenyl)pyridine moiety in clofazimine analogs contribute to their anti-tubercular activity?
A: While the provided abstract doesn't delve into the specific mechanism of action, it highlights that the research focuses on improving the physicochemical properties of clofazimine analogs []. This suggests that the this compound moiety, being a part of these analogs, plays a role in influencing these properties. It's likely that modifications to this core structure were explored to optimize properties like solubility, lipophilicity, and metabolic stability, all of which are crucial for drug efficacy. Further research into the structure-activity relationship would be needed to pinpoint the exact contribution of this moiety to the anti-tubercular activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.